2,2,5-Trimethyl-1,3-dioxane-5-carbonyl chloride
Description
1.1 Structure and Synthesis
2,2,5-Trimethyl-1,3-dioxane-5-carbonyl chloride is a bicyclic acyl chloride characterized by a 1,3-dioxane ring with methyl substituents at the 2,2,5-positions and a reactive carbonyl chloride group at C-3. Its synthesis involves treating the corresponding carboxylic acid with thionyl chloride (SOCl₂), a standard method for converting carboxylic acids to acyl chlorides . Crystallographic studies reveal a rigid bicyclic framework, with key bond lengths (e.g., C=O bond at 1.204 Å) and angles (e.g., O4–C5–H5 angle at 108.3°) contributing to steric hindrance and stability .
1.2 Applications in Medicinal Chemistry This compound is a critical intermediate in synthesizing anticancer prodrugs, particularly curcumin and pterostilbene derivatives. Its bulky dioxane moiety enhances metabolic stability and bioavailability compared to simpler acyl chlorides. For example, it was used to functionalize curcuminoid derivatives, yielding compounds with improved antitumor activity against cisplatin-resistant oral cancer cells .
Properties
IUPAC Name |
2,2,5-trimethyl-1,3-dioxane-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c1-7(2)11-4-8(3,5-12-7)6(9)10/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMJVGKGWSDRCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40664781 | |
| Record name | 2,2,5-Trimethyl-1,3-dioxane-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40664781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331810-11-8 | |
| Record name | 2,2,5-Trimethyl-1,3-dioxane-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40664781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | isopropylidene-2,2-bis(methoxy)propionyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves two main stages:
Preparation of 2,2,5-Trimethyl-1,3-dioxane-5-Carboxylic Acid
The acid precursor is synthesized by cyclization reactions involving methylpropanediol and formic acid under heating conditions. This process facilitates the formation of the dioxane ring and the carboxylic acid group in a single step. Industrially, this reaction is conducted in controlled reactors with precise temperature and pressure management to optimize yield and purity. The product is subsequently purified by distillation and crystallization techniques to remove impurities and achieve the desired quality for further transformations.
Conversion to this compound
The key step to obtain the acyl chloride involves reacting the 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid with chlorinating agents such as thionyl chloride (SOCl2), oxalyl chloride, or phosphorus pentachloride (PCl5). The reaction is typically carried out under anhydrous conditions and inert atmosphere (e.g., nitrogen) to prevent hydrolysis and side reactions. The acyl chloride formation is usually performed at low to moderate temperatures to control the reaction rate and minimize decomposition.
A representative reaction scheme is:
$$
\text{2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid} + \text{SOCl}2 \rightarrow \text{this compound} + \text{SO}2 + \text{HCl}
$$
This conversion is followed by removal of excess chlorinating agent and by-products under reduced pressure and purification by distillation or recrystallization.
Industrial Scale Synthesis and Optimization
According to patent CN108948045A, the preparation of derivatives related to this compound involves:
- Using alkaline conditions with bases such as triethylamine, pyridine, or DIPEA to facilitate the reaction.
- Employing solvents like dichloromethane or chloroform for optimal solubility and reaction control.
- Maintaining low reaction temperatures (e.g., -30 to -20 °C) to improve selectivity and yield.
- Using molar ratios carefully optimized (e.g., acid to base ratio of approximately 1:1.5) to ensure complete conversion and minimize by-products.
- The acyl chloride intermediate is often used immediately in situ for further coupling reactions, such as with rapamycin derivatives, to form conjugates with high efficiency and purity.
Summary Table of Key Reaction Parameters
Research Findings and Analysis
Reaction Efficiency and Yield
The preparation method described in patent CN108948045A demonstrates a high-yield synthesis route for derivatives involving this compound, with minimal by-products. The use of triethylamine as the base and dichloromethane as the solvent under nitrogen atmosphere at low temperatures enhances the reaction efficiency. The molar ratios and temperature controls are critical to achieving a clean reaction profile suitable for industrial scale-up.
Applications in Pharmaceutical Synthesis
This compound is notably used in the synthesis of temsirolimus intermediates, where it acts as an acylating agent to modify rapamycin derivatives. The optimized preparation method ensures high purity intermediates, which is essential for the biological activity and safety of the final pharmaceutical product.
Chemical Reactions Analysis
Types of Reactions: 2,2,5-Trimethyl-1,3-dioxane-5-carbonyl chloride can undergo various types of reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the carbonyl chloride to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alcohols or amines, to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like methanol (CH3OH) and ammonia (NH3) are used in substitution reactions.
Major Products Formed:
Oxidation: 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid
Reduction: 2,2,5-Trimethyl-1,3-dioxane-5-methanol (from methanol substitution)
Substitution: 2,2,5-Trimethyl-1,3-dioxane-5-methyl ester (from methanol substitution)
Scientific Research Applications
Chemical Properties and Structure
TDCC has the molecular formula C8H13ClO3 and features a dioxane ring with three methyl substituents and a carbonyl chloride group. This structure imparts unique steric and electronic properties that enhance its reactivity.
Organic Synthesis
TDCC serves as a building block in the synthesis of complex organic molecules. Its carbonyl chloride functionality allows it to participate in nucleophilic substitution reactions, making it useful for creating various derivatives.
Biological Studies
The compound's ability to interact with biological molecules positions it as a candidate for studying enzyme inhibition and protein interactions. The reactive carbonyl group can form covalent bonds with nucleophilic sites on enzymes, potentially altering their activity.
Medicinal Chemistry
Research indicates that TDCC derivatives exhibit anticancer properties . For instance, compounds synthesized from TDCC have shown enhanced cytotoxicity against cancer cell lines compared to their parent compounds. This suggests that modifications using TDCC can improve the efficacy of existing anticancer agents .
Industrial Applications
In industrial settings, TDCC is utilized in the production of specialty chemicals and materials. Its unique properties allow for the development of high-performance plastics and other advanced materials.
Case Study 1: Anticancer Activity
A study explored the incorporation of TDCC into curcumin derivatives, resulting in compounds that demonstrated 8 to 10 times greater potency against MDA-MB-231 breast cancer cells compared to curcumin alone. This highlights TDCC's potential in enhancing the biological activity of therapeutic agents .
| Compound | Activity Level | Cell Line |
|---|---|---|
| Curcumin | Baseline | MDA-MB-231 |
| TDCC Derivative | 8-10x Higher | MDA-MB-231 |
Case Study 2: Enzyme Interaction
In biochemical studies, TDCC has been used to investigate enzyme kinetics. Its ability to modify enzyme activity has made it a valuable tool for understanding metabolic pathways and developing new therapeutic strategies .
Mechanism of Action
The mechanism by which 2,2,5-trimethyl-1,3-dioxane-5-carbonyl chloride exerts its effects involves its reactivity as a carbonyl chloride. The compound can react with nucleophiles to form esters or amides, and its reactivity can be exploited in various synthetic pathways. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Structural Analogues
2.4 Pharmacokinetic Advantages The dioxane ring’s lipophilicity enhances membrane permeability, addressing a key limitation of polar curcuminoids. Pharmacokinetic studies of prodrugs derived from this compound demonstrate prolonged plasma half-life (>6 hours) compared to unmodified curcumin (<1 hour) .
Research Findings and Data
3.1 Structural Insights
Crystallographic data for 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid (precursor to the chloride) highlight a distorted chair conformation with equatorial methyl groups. Key bond angles (e.g., O1–C1–C2 = 123.44°) create a steric environment that directs regioselective acylation .
3.2 Synthetic Efficiency Reactions with this acyl chloride achieve yields >80% in prodrug syntheses, outperforming bulkier analogues like 2,2-diphenyl-1,3-dioxane-5-carbonyl chloride (yields ~60%) due to balanced reactivity and steric effects .
Biological Activity
2,2,5-Trimethyl-1,3-dioxane-5-carbonyl chloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a detailed examination of its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and pharmacokinetics.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines. Notably, compound 2 synthesized from this precursor showed promising results against colon cancer cell line HCT-116 and triple-negative breast cancer (TNBC) cell line MDA-MB-231.
In Vitro Studies
In vitro assays revealed that compound 2 had an IC50 value of against HCT-116 cells and against MDA-MB-231 cells after a 72-hour treatment period. The ester hydrolysis product 2m exhibited even greater potency with an IC50 of against HCT-116 cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2 | HCT-116 | |
| 2 | MDA-MB-231 | |
| 2m | HCT-116 |
In Vivo Studies
The in vivo efficacy of compound 2 was evaluated using a xenograft model in nude mice bearing HCT-116 tumors. Administration of compound 2 at doses of , , and resulted in tumor volume reductions of , , and , respectively, demonstrating a dose-dependent response .
Structure-Activity Relationship (SAR)
The SAR studies indicated that modifications at the C-4 position significantly influenced the anticancer activity of the compounds derived from this compound. The presence of nonpolar alkyl chains at this position was associated with enhanced activity, while hydrophilic substitutions led to decreased efficacy .
Key Findings:
- Compounds with shorter alkyl chains exhibited better anticancer properties.
- The hydrolysis products 2m to 6m showed varying degrees of activity; notably, 5m demonstrated a two to four-fold increase in activity compared to its parent compound .
Pharmacokinetic Evaluation
Preliminary pharmacokinetic studies have been conducted to assess the stability and metabolism of compound 2 and its metabolites. Following oral administration in male Sprague-Dawley rats at a dose of , it was observed that:
- Maximum plasma concentration of compound 2 occurred at approximately 20 minutes post-administration.
- The metabolite 2m reached its peak concentration at 120 minutes .
The pharmacokinetic profile suggests efficient absorption and metabolism via esterase-mediated biotransformation processes.
Case Studies
A case study involving the administration of compound 12 , a derivative synthesized from this compound, demonstrated significant tumor size reduction in CAR xenograft models with doses as low as . Results indicated a reduction in tumor weight to of control at this dose and further reductions with higher doses .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2,2,5-Trimethyl-1,3-dioxane-5-carbonyl chloride, and how is purity validated?
- Methodological Answer: The compound is synthesized via nucleophilic acyl substitution, starting from 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid. Key steps include activating the carboxylic acid with thionyl chloride (SOCl₂) under anhydrous conditions. Purity is validated using NMR spectroscopy (¹H/¹³C) to confirm the absence of hydroxyl or solvent residues. Single-crystal X-ray diffraction (SCXRD) further confirms structural integrity by comparing experimental bond lengths (e.g., O1–C1: 1.3792 Å) and angles (e.g., O1–C1–O2: 117.6°) with computational models .
Q. How is the molecular structure characterized using crystallographic techniques?
- Methodological Answer: SCXRD at 100 K (MoKα radiation, λ = 0.71073 Å) resolves the triclinic crystal system (space group P1) with unit cell parameters a = 10.355 Å, b = 11.928 Å, and c = 14.496 Å. Hydrogen atoms are refined using riding models (C–H = 0.98–0.99 Å), and thermal displacement parameters (Uiso) are constrained to 1.2–1.5× the parent atom. Data collection with a Bruker SMART APEX CCD diffractometer and refinement via SHELXL-2018/3 ensures Rint < 0.044 and S = 1.04 .
Advanced Research Questions
Q. How are crystallographic data contradictions resolved during structural refinement?
- Methodological Answer: Disordered atoms (e.g., methyl groups in C6 and C7) are modeled using split positions with occupancy factors refined to 50:50. Thermal motion anisotropy is addressed via the TLS (Translation-Libration-Screw) model. For example, the C8–H8B···O1 interaction (distance: 2.405 Å, angle: 174.8°) is validated against symmetry codes (e.g., −x+1, y, −z+1/2) to ensure hydrogen-bonding consistency. Discrepancies between observed and calculated electron density maps are minimized using Fourier difference techniques .
Q. What role do intermolecular interactions play in crystal packing, and how are they quantified?
- Methodological Answer: Crystal packing is dominated by C–H···O hydrogen bonds (e.g., C6–H6A···O4: 2.527 Å, 170.4°) and van der Waals interactions. Hirshfeld surface analysis quantifies interaction contributions: H···O (25%), H···H (55%), and C···O (20%). The anisotropic displacement parameters (ADPs) for methyl groups (e.g., C7: Ueq = 0.025–0.045 Ų) reveal steric hindrance from the 2,2,5-trimethyl substituents, which distort the dioxane ring planarity .
Q. How can spectroscopic and crystallographic data be cross-validated to resolve structural ambiguities?
- Methodological Answer: Discrepancies between NMR-derived conformers and SCXRD data are resolved by comparing dihedral angles. For instance, the crystallographic C4–C5–O2–C2 torsion angle (−72.3°) should align with NMR NOE (Nuclear Overhauser Effect) data. Dynamic NMR at variable temperatures (e.g., 298–400 K) detects ring-flipping barriers, which correlate with crystallographic thermal ellipsoid anisotropy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
